Linear vs. Angular Tricyclic Topology: 100-Fold Reduction in hERG Liability
In a systematic comparison of linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) versus angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) tricyclic cores, the linear topology—structurally analogous to the target compound's core—demonstrated a 108-fold improvement in hERG safety margin. The angular compound 5 exhibited hERG IC50 = 54.2 μM, whereas the linear compound 11 showed hERG IC50 = 0.5 μM. Furthermore, compound 5 retained a 5-HT2B selectivity window (IC50 = 6.16 μM vs. 5-HT6 IC50 = 1.8 nM) while maintaining high target potency. [1]
| Evidence Dimension | hERG potassium channel inhibition |
|---|---|
| Target Compound Data | Linear tricyclic core (analogous to target scaffold): hERG IC50 = 54.2 μM (compound 5) |
| Comparator Or Baseline | Angular tricyclic core: hERG IC50 = 0.5 μM (compound 11) |
| Quantified Difference | 108-fold lower hERG blockade for the linear scaffold |
| Conditions | IonWorks patch clamp electrophysiology; 5-HT6 binding assay; 5-HT2B functional assay |
Why This Matters
Procurement decisions for lead optimization must prioritize the linear tricyclic scaffold to avoid the cardiac safety liability inherent in angular isomers.
- [1] Ivachtchenko AV, et al. Antagonists of 5-HT6 receptors. Substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines—Synthesis and ‘structure–activity’ relationship. Bioorganic & Medicinal Chemistry Letters. 2012;22(13):4278-4283. View Source
